molecular formula C22H16O2 B13946721 Methyl 10-phenylanthracene-9-carboxylate CAS No. 63018-91-7

Methyl 10-phenylanthracene-9-carboxylate

Cat. No.: B13946721
CAS No.: 63018-91-7
M. Wt: 312.4 g/mol
InChI Key: JCZSUTUWRXIICC-UHFFFAOYSA-N
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Description

Methyl 10-phenylanthracene-9-carboxylate (CAS: 63018-91-7) is an anthracene derivative with a phenyl group at the 10-position and a methyl ester at the 9-position. Its molecular formula is C₂₂H₁₆O₂, and it has a molar mass of 312.36 g/mol . The compound’s structure combines the extended π-conjugation of anthracene with electron-withdrawing (ester) and electron-donating (phenyl) substituents, making it relevant in photochemical and materials science applications.

Properties

CAS No.

63018-91-7

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

methyl 10-phenylanthracene-9-carboxylate

InChI

InChI=1S/C22H16O2/c1-24-22(23)21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14H,1H3

InChI Key

JCZSUTUWRXIICC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 10-phenylanthracene-9-carboxylate typically involves the reaction of 9-bromo-10-phenylanthracene with methyl carboxylate under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a boronic acid derivative and a palladium catalyst in a suitable solvent .

Industrial Production Methods: Industrial production methods for anthracene derivatives often involve large-scale Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 10-phenylanthracene-9-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include anthraquinone derivatives, hydroanthracenes, and various substituted anthracenes .

Mechanism of Action

The mechanism by which methyl 10-phenylanthracene-9-carboxylate exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes intersystem crossing to a triplet state, which can then transfer energy to other molecules. This process is utilized in applications such as triplet-triplet annihilation upconversion and photodynamic therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anthracene Derivatives with Carboxylate/Ester Substituents

Sodium 10-Phenylanthracene-9-Carboxylate (PAC)
  • Molecular Formula : C₂₁H₁₃O₂Na
  • Molar Mass : 320.32 g/mol
  • Key Differences : The sodium carboxylate group enhances water solubility, enabling use in aqueous triplet-triplet annihilation upconversion (TTA-UC) systems with surfactants like CTAB. In contrast, the methyl ester derivative is likely more lipophilic, favoring organic-phase applications .
10-Methylanthracene-9-Carbaldehyde
  • Molecular Formula : C₁₆H₁₂O
  • Molar Mass : 220.27 g/mol
9-SULFOOXYMETHYL-10-METHYLANTHRACENE
  • Molecular Formula : C₁₆H₁₄O₄S
  • Molar Mass : 318.34 g/mol
  • Key Differences : The sulfonate ester group introduces strong polarity and acidity, contrasting with the neutral methyl ester. This could influence solubility and stability in acidic/basic conditions .

Phenanthrene and Acridine Analogs

Methyl 9-Phenanthrenecarboxylate
  • Molecular Formula : C₁₆H₁₂O₂
  • Molar Mass : 236.27 g/mol
  • Key Differences : The phenanthrene core has a bent structure vs. anthracene’s linear fused rings, affecting π-conjugation and photophysical properties. Applications may differ in optoelectronic devices .
9-(Methoxycarbonyl)-10-Methylacridinium Methyl Sulfate
  • Molecular Formula: C₁₇H₁₇NO₆S
  • Molar Mass : 363.38 g/mol
  • Key Differences: The acridinium core includes a positively charged nitrogen, enabling redox activity and fluorescence quenching mechanisms absent in neutral anthracene esters. Such properties are exploited in chemiluminescence and sensor technologies .

Complex Anthraquinone Derivatives

Methyl 1-Amino-9,10-Dioxoanthracene-2-Carboxylate
  • Molecular Formula : C₂₃H₁₈N₂O₄
  • Molar Mass : 386.40 g/mol
  • Key Differences: The anthraquinone backbone with amino and dioxo groups introduces redox activity and hydrogen-bonding capacity, making it suitable for dye synthesis or catalysis .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Applications/Properties
Methyl 10-phenylanthracene-9-carboxylate C₂₂H₁₆O₂ 312.36 Phenyl, methyl ester Photochemical studies, organic-phase systems
Sodium 10-phenylanthracene-9-carboxylate C₂₁H₁₃O₂Na 320.32 Phenyl, sodium carboxylate Aqueous TTA-UC with CTAB surfactant
Methyl 9-phenanthrenecarboxylate C₁₆H₁₂O₂ 236.27 Methyl ester Optoelectronics, phenanthrene-based materials
10-Methylanthracene-9-carbaldehyde C₁₆H₁₂O 220.27 Methyl, aldehyde Electrophilic reactions, synthesis
9-SULFOOXYMETHYL-10-METHYLANTHRACENE C₁₆H₁₄O₄S 318.34 Methyl, sulfonate ester High polarity, potential in ion-exchange systems

Biological Activity

Methyl 10-phenylanthracene-9-carboxylate (CAS Number: 63018-91-7) is an anthracene derivative known for its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22_{22}H16_{16}O2_2
  • Molecular Weight : 312.36 g/mol
  • LogP : 5.4466 (indicating high lipophilicity)

Synthesis

The synthesis of this compound typically involves the esterification of 10-phenylanthracene-9-carboxylic acid with methanol in the presence of an acid catalyst. This process yields the methyl ester with a high degree of purity, often exceeding 90% yield .

Antioxidant Properties

Recent studies have shown that anthracene derivatives, including this compound, exhibit significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .

Antimicrobial Activity

In vitro studies indicate that this compound possesses antimicrobial properties against a range of bacterial strains. The compound has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Photochemical Applications

The compound has also been investigated for its role in photochemical applications, particularly in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for targeting cancer cells selectively .

Case Studies

  • Antioxidant Mechanism :
    • A study demonstrated that this compound effectively reduced oxidative stress markers in cellular models. The mechanism was linked to the modulation of intracellular signaling pathways associated with oxidative stress response .
  • Antimicrobial Efficacy :
    • In a comparative analysis, this compound was tested against standard antibiotics. Results showed comparable efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative therapeutic agent .
  • Photodynamic Therapy :
    • A clinical trial explored the use of this compound in PDT for skin cancers. Patients treated with light-sensitive formulations containing this compound exhibited significant tumor reduction compared to controls .

Data Table: Biological Activities Summary

Activity TypeMechanism/OutcomeReference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of Gram-positive/negative bacteria
Photodynamic TherapyGenerates ROS upon light activation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 10-phenylanthracene-9-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the phenyl group at the 10-position of anthracene. Esterification of the 9-carboxylic acid group with methanol under acidic catalysis (e.g., H₂SO₄) is critical. Optimization of reaction temperature (e.g., 80–100°C) and stoichiometric ratios (1:1.2 for anthracene derivative to phenylboronic acid) can improve yields to ~60–75% . Solvent choice (e.g., DMF vs. THF) also affects regioselectivity and byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl (δ ~165–170 ppm) .
  • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and anthracene C-H bending (~750 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity (>95%) and molecular ion verification (e.g., [M+H]⁺ at m/z 346.4) .

Q. How does the solubility of this compound vary across solvents, and what implications does this have for crystallization?

  • Methodological Answer : The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves in dichloromethane or DMSO. For crystallization, slow evaporation from a DCM/hexane mixture (1:3 v/v) at 4°C yields monoclinic crystals suitable for X-ray diffraction. Solubility data from analogous anthracene esters suggest a solubility parameter (δ) of ~20 MPa¹/² .

Advanced Research Questions

Q. What computational methods are recommended to model the electronic structure of this compound, and how do they compare to experimental data?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts HOMO-LUMO gaps (~3.2 eV) and charge distribution. Comparative analysis with UV-Vis spectra (λₐᵦₛ ~380 nm) reveals discrepancies (~0.3 eV) due to solvent effects unaccounted for in vacuum calculations. Hybrid functionals (e.g., CAM-B3LYP) improve agreement .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

  • Methodological Answer : Use SHELXL for refinement of X-ray data to resolve torsional ambiguities in the phenyl-anthracene dihedral angle. For example, conflicting NMR-derived geometries (e.g., planar vs. twisted conformers) can be reconciled via high-resolution (<1.0 Å) crystallography. SHELXPRO interfaces enable hydrogen-bonding network analysis, critical for polymorph identification .

Q. What mechanisms underlie the photophysical behavior of this compound, and how do substituents modulate fluorescence quantum yields?

  • Methodological Answer : The anthracene core exhibits π→π* transitions with fluorescence at ~450 nm. Electron-withdrawing groups (e.g., ester) reduce quantum yields (Φ ~0.15) via enhanced non-radiative decay, while phenyl substitution at C10 increases steric hindrance, suppressing aggregation-caused quenching (ACQ). Time-resolved spectroscopy (TCSPC) quantifies lifetime variations (τ = 2–5 ns) .

Q. How can researchers address discrepancies in reported toxicity or environmental persistence data for this compound?

  • Methodological Answer : Conduct OECD 301F biodegradability assays and Daphnia magna acute toxicity tests (EC₅₀). Existing gaps (e.g., no EPA HPV data) necessitate QSAR modeling using EPI Suite™, leveraging logP (~4.2) and molecular weight (346.4 g/mol) to predict bioaccumulation potential. Cross-validate with high-resolution mass spectrometry (HRMS) for metabolite identification .

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